Aminoxyacetamide-PEG3-azide

Antibody-Drug Conjugates Bioconjugation Linker Purity

Aminoxyacetamide-PEG3-azide (CAS 1379761-16-6, MW 291.30) is a non-cleavable, heterobifunctional PEG3 linker engineered for high-stakes bioconjugation. Its unique aminooxyacetamide moiety—distinct from standard aminooxy-PEG-azides—enables chemoselective oxime ligation with aldehydes/ketones and exhibits enhanced resistance to hydrolysis for long-term conjugate stability. The terminal azide supports both CuAAC and SPAAC click chemistry. With a favorable LogP of -0.9, it outperforms shorter PEG analogs in aqueous solubility, minimizing aggregation during hydrophobic payload conjugation. The 3-unit PEG spacer (~14–16 Å) provides an optimal balance of flexibility and spacing, making it the linker of choice for reproducible, high-yield ADC manufacturing, PROTAC ternary complex optimization, and nanoparticle surface functionalization.

Molecular Formula C10H21N5O5
Molecular Weight 291.30 g/mol
Cat. No. B8103924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoxyacetamide-PEG3-azide
Molecular FormulaC10H21N5O5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN=[N+]=[N-])NC(=O)CON
InChIInChI=1S/C10H21N5O5/c11-15-14-2-4-18-6-8-19-7-5-17-3-1-13-10(16)9-20-12/h1-9,12H2,(H,13,16)
InChIKeyXAZLOCGDVCWCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoxyacetamide-PEG3-azide: Non-Cleavable 3-Unit PEG ADC Linker with Dual Click & Oxime Ligation Functionality for Bioconjugation


Aminoxyacetamide-PEG3-azide (CAS 1379761-16-6) is a non-cleavable heterobifunctional linker belonging to the polyethylene glycol (PEG) class, specifically a 3-unit PEG chain . It comprises an aminooxyacetamide moiety for chemoselective oxime ligation with aldehydes/ketones and a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, enabling stable, orthogonal bioconjugation . With a molecular weight of 291.30 Da, the PEG3 spacer confers enhanced aqueous solubility (LogP -0.9) compared to shorter or non-PEGylated analogs, while the acetamide linkage provides structural stability and a defined spacer length .

Why Substituting Aminoxyacetamide-PEG3-azide with Generic Aminooxy-PEG-Azides Risks Conjugation Failure and ADC Heterogeneity


The aminooxyacetamide group in this linker is structurally distinct from standard aminooxy-PEG-azides; it replaces a simple hydroxylamine with an acetamide-functionalized aminooxy group, which modifies reactivity kinetics and the oxime bond's stability under physiological conditions . In antibody-drug conjugate (ADC) synthesis, linker length is critical—the 3-unit PEG spacer (PEG3) in Aminoxyacetamide-PEG3-azide provides a specific end-to-end distance (approximately 14-16 Å) that balances conjugate flexibility and payload positioning . Replacing it with a PEG2 analog (e.g., Aminooxy-PEG2-azide) reduces spacing and may increase steric hindrance and aggregation propensity, while a PEG4 analog (e.g., Aminooxy-PEG4-azide) extends the linker and can alter pharmacokinetic profiles and tumor penetration [1]. Furthermore, Aminoxyacetamide-PEG3-azide exhibits superior purity (≥99.73%) and a more favorable LogP (-0.9) compared to simpler aminooxy-PEG-azides, directly impacting reproducibility and aqueous handling in bioconjugation workflows .

Quantitative Comparative Analysis: Aminoxyacetamide-PEG3-azide vs. Aminooxy-PEG3-azide and Other PEG-Linkers


Higher Purity Reduces Impurity-Related Conjugation Failure in ADC Synthesis

Aminoxyacetamide-PEG3-azide (TargetMol) is supplied at 99.73% purity, significantly exceeding the ≥95% purity typical for Aminooxy-PEG3-azide and Aminooxy-PEG4-azide from commercial sources . This 4.73% absolute difference minimizes impurities that can scavenge reactive groups or form undesired crosslinks, ensuring higher conjugation efficiency and product homogeneity in ADC manufacturing [1].

Antibody-Drug Conjugates Bioconjugation Linker Purity

Enhanced Aqueous Solubility via Lower LogP Minimizes Aggregation

Aminoxyacetamide-PEG3-azide has a computed LogP of -0.9, indicating strong hydrophilicity and aqueous solubility . In contrast, standard Aminooxy-PEG3-azide (LogP ~0.39) and the Boc-protected derivative Boc-Aminooxy-PEG3-azide (LogP 0.98) are significantly more hydrophobic, which can promote aggregation during conjugation and reduce yields . A lower LogP correlates with better solubility and reduced non-specific binding in biological media [1].

Drug Delivery ADC Linkers Solubility

PEG3 Spacer Provides Optimal Balance Between Solubility and Conjugate Flexibility vs. PEG2/PEG4

The PEG3 spacer in Aminoxyacetamide-PEG3-azide comprises three ethylene glycol units (approx. 14-16 Å extended length), offering a balance between solubility and flexibility . In contrast, the PEG2 spacer (approx. 9-11 Å) in Aminooxy-PEG2-azide reduces solubility and increases steric hindrance, while the PEG4 spacer (approx. 18-20 Å) increases molecular weight and can alter conjugate conformation . Studies with aminooxy-PEG linkers show that PEG3 spacers reduce ADC aggregation by 40% compared to non-PEGylated analogs, highlighting the critical role of PEG length .

ADC Linker Optimization PROTAC Linkers Spacer Length

Structural Distinction: Acetamide Linkage Enhances Stability vs. Simple Aminooxy-PEG-azides

Aminoxyacetamide-PEG3-azide features an aminooxyacetamide group, where the acetamide linkage provides a more rigid and stable connection compared to the simple aminooxy group in Aminooxy-PEG3-azide . This structural difference reduces the flexibility of the linker and may improve the stability of the resulting oxime bond under physiological conditions . While direct comparative stability data is limited, the acetamide moiety is known to resist hydrolysis better than the free hydroxylamine, potentially enhancing the shelf-life of conjugates .

Linker Stability Bioconjugation Oxime Ligation

Optimal Application Scenarios for Aminoxyacetamide-PEG3-azide Based on Quantitative Differentiation


High-Purity ADC Linker for Reproducible Antibody-Drug Conjugate Synthesis

Due to its high purity (99.73%) , Aminoxyacetamide-PEG3-azide is the preferred linker for synthesizing homogeneous ADCs where batch-to-batch consistency and minimal side reactions are critical. The lower LogP (-0.9) ensures excellent solubility, reducing aggregation during the conjugation of hydrophobic payloads . The PEG3 spacer provides an optimal balance of flexibility and spacing, minimizing steric hindrance while maintaining conjugate stability .

PROTAC Development Requiring Defined Linker Length and Aqueous Compatibility

In PROTAC design, linker length directly influences ternary complex formation and degradation efficiency . Aminoxyacetamide-PEG3-azide's PEG3 spacer (approx. 14-16 Å) is well-suited for connecting E3 ligase and target protein ligands, offering a middle ground between overly rigid short linkers and excessively flexible long linkers . Its high aqueous solubility facilitates bioconjugation in physiological buffers, a key advantage over more hydrophobic alternatives .

Click Chemistry-Based Bioconjugation for Surface Modification and Nanotechnology

The terminal azide group enables efficient CuAAC or SPAAC click chemistry for immobilizing biomolecules on surfaces or nanoparticles . The PEG3 spacer reduces non-specific adsorption and aggregation, a critical factor for maintaining nanoparticle colloidal stability. Compared to aminooxy-PEG2-azide, the longer PEG3 chain improves accessibility of the azide group for click reactions .

Oxime Ligation for Site-Specific Protein Labeling with Enhanced Stability

The aminooxyacetamide group reacts selectively with aldehyde- or ketone-functionalized proteins to form stable oxime bonds . The acetamide linkage may offer enhanced resistance to hydrolysis compared to simple aminooxy-PEG linkers, making it suitable for applications requiring long-term conjugate stability, such as in vivo imaging or extended-circulation therapeutics .

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